molecular formula C7H10NO3P B14396789 (2-Amino-4-methylphenyl)phosphonic acid CAS No. 89942-99-4

(2-Amino-4-methylphenyl)phosphonic acid

Cat. No.: B14396789
CAS No.: 89942-99-4
M. Wt: 187.13 g/mol
InChI Key: YKTGHHOLJWJLQY-UHFFFAOYSA-N
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Description

(2-Amino-4-methylphenyl)phosphonic acid is an organic compound that belongs to the class of aminophosphonic acids These compounds are characterized by the presence of an amino group (-NH2) and a phosphonic acid group (-PO3H2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-4-methylphenol with phosphorous acid or its derivatives. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylphenyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .

Scientific Research Applications

(2-Amino-4-methylphenyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-methylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-methylphenyl)phosphonic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

89942-99-4

Molecular Formula

C7H10NO3P

Molecular Weight

187.13 g/mol

IUPAC Name

(2-amino-4-methylphenyl)phosphonic acid

InChI

InChI=1S/C7H10NO3P/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

YKTGHHOLJWJLQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)P(=O)(O)O)N

Origin of Product

United States

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